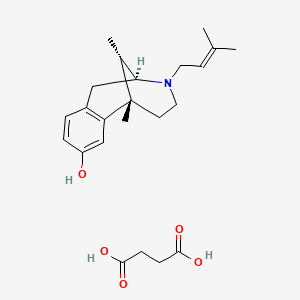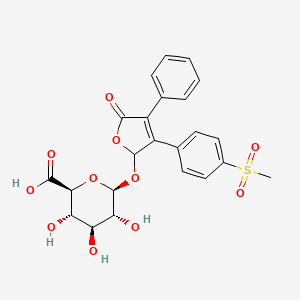
Anabsinthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anabsinthin is a naturally occurring compound found in the plant Artemisia absinthium, commonly known as wormwood. This compound is a type of sesquiterpene lactone, which contributes to the bitter taste of wormwood. This compound is closely related to absinthin, another bitter compound found in the same plant. Both compounds are known for their potential medicinal properties and have been studied for their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anabsinthin can be isolated from the aerial parts of Artemisia absinthium through extraction methods using solvents like ethanol or methanol. The process involves drying the plant material, followed by solvent extraction, filtration, and concentration to obtain the crude extract. The extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia absinthium. The plant material is harvested, dried, and processed using industrial-scale solvent extraction methods. The crude extract is then purified using advanced chromatographic techniques to isolate this compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Anabsinthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Anabsinthin serves as a valuable compound for studying sesquiterpene lactones and their chemical properties.
Biology: In biological research, this compound is investigated for its anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in treating gastrointestinal disorders.
Industry: this compound is used in the food and beverage industry as a natural bittering agent.
Mécanisme D'action
The mechanism of action of anabsinthin involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antimicrobial Action: this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Neuroprotective Action: this compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues.
Comparaison Avec Des Composés Similaires
Anabsinthin is compared with other similar sesquiterpene lactones, highlighting its uniqueness:
Absinthin: Both this compound and absinthin are found in Artemisia absinthium and share similar bitter properties.
Isothis compound: Isothis compound is another sesquiterpene lactone isolated from Artemisia absinthium.
Dimeric Guaianolides: this compound is part of a group of dimeric guaianolides, which are known for their diverse pharmacological activities.
Propriétés
Numéro CAS |
6903-12-4 |
|---|---|
Formule moléculaire |
C30H40O6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(1S,2R,5S,8S,9S,12S,13R,14S,15R,17S,19S,22S,23S,26S,27R)-12-hydroxy-3,8,12,17,19,23-hexamethyl-6,18,25-trioxaoctacyclo[13.11.1.01,17.02,14.04,13.05,9.019,27.022,26]heptacos-3-ene-7,24-dione |
InChI |
InChI=1S/C30H40O6/c1-12-15-7-9-27(4,33)21-18(22(15)34-25(12)31)14(3)20-19(21)17-11-29(6)30(20)23(17)28(5,36-29)10-8-16-13(2)26(32)35-24(16)30/h12-13,15-17,19-24,33H,7-11H2,1-6H3/t12-,13-,15-,16-,17+,19-,20-,21-,22-,23-,24-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
XDKZYFZYOVAAKJ-VXVJPEHISA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C[C@]6([C@@]7([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](O6)(CC[C@@H]8[C@@H]7OC(=O)[C@H]8C)C)C)(C)O |
SMILES canonique |
CC1C2CCC(C3C4C5CC6(C7(C4C(=C3C2OC1=O)C)C5C(O6)(CCC8C7OC(=O)C8C)C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)





